molecular formula C24H26N2O3S B3438705 N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3438705
M. Wt: 422.5 g/mol
InChI Key: KDFXKZWONHPYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM is a member of the class of compounds known as glycine derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to activate the Nrf2 signaling pathway, which is involved in the production of antioxidant enzymes. This may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects. Animal studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can protect against neuronal damage caused by ischemia and oxidative stress. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its potential applications.

Future Directions

There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more efficient synthesis methods for N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to improve the yield and purity of the final product and make it more accessible for research purposes.
Another area of research is the identification of the specific molecular targets of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to elucidate its mechanism of action and identify potential therapeutic applications.
Finally, there is a need for further studies on the in vivo effects of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Animal studies have shown promising results, but further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its anti-tumor properties. In vitro studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can induce apoptosis in cancer cells, and animal studies have shown that it can inhibit tumor growth. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

N,N-dibenzyl-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-20-11-9-10-16-23(20)26(30(2,28)29)19-24(27)25(17-21-12-5-3-6-13-21)18-22-14-7-4-8-15-22/h3-16H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFXKZWONHPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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